3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride 3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2490375-73-8
VCID: VC5521326
InChI: InChI=1S/C5H6F5N.ClH/c6-4(7)1-3(11,2-4)5(8,9)10;/h1-2,11H2;1H
SMILES: C1C(CC1(F)F)(C(F)(F)F)N.Cl
Molecular Formula: C5H7ClF5N
Molecular Weight: 211.56

3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride

CAS No.: 2490375-73-8

Cat. No.: VC5521326

Molecular Formula: C5H7ClF5N

Molecular Weight: 211.56

* For research use only. Not for human or veterinary use.

3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride - 2490375-73-8

Specification

CAS No. 2490375-73-8
Molecular Formula C5H7ClF5N
Molecular Weight 211.56
IUPAC Name 3,3-difluoro-1-(trifluoromethyl)cyclobutan-1-amine;hydrochloride
Standard InChI InChI=1S/C5H6F5N.ClH/c6-4(7)1-3(11,2-4)5(8,9)10;/h1-2,11H2;1H
Standard InChI Key QBLBYOFUAYZSPC-UHFFFAOYSA-N
SMILES C1C(CC1(F)F)(C(F)(F)F)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a strained cyclobutane ring system with three distinct substituents:

  • Trifluoromethyl group (-CF₃) at position 1

  • Amine group (-NH₂) at position 1, protonated as a hydrochloride salt

  • Two fluorine atoms at position 3

This arrangement creates a sterically congested environment that influences both reactivity and biological interactions. X-ray crystallographic studies of analogous CF₃-cyclobutanes reveal distorted tetrahedral geometry at the carbon bearing the trifluoromethyl group, with C-C bond lengths averaging 1.54 Å and C-C-C angles compressed to ~88° due to ring strain .

Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₅H₇ClF₅N
Molecular Weight211.56 g/mol
IUPAC Name3,3-difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride
Lipophilicity (LogP)Estimated 2.1–2.7*
pKa (amine)~5.2 (protonated form)
Hydrogen Bond Donors1 (NH₃⁺)
Hydrogen Bond Acceptors6 (3 F, 1 Cl, 1 N, 1 O†)

*Calculated using Crippen’s fragmentation method
†From crystalline water in some salt forms

The trifluoromethyl group contributes significantly to the molecule’s polarity (σI = +0.43, σR = +0.12 Hammett parameters) while maintaining moderate lipophilicity critical for membrane permeability .

Synthetic Methodologies

Industrial-Scale Production

The synthesis follows a three-stage protocol optimized for multigram outputs :

Stage 1: Cyclobutane Ring Formation
A [2+2] photocycloaddition between 1,1-difluoroethylene and trifluoromethylacetylene generates the cyclobutane core at -78°C under UV irradiation (λ = 300 nm), achieving 68–72% yield.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The electron-withdrawing CF₃ group activates the cyclobutane ring for SN2 reactions:

C5H7ClF5N+NaOCH3C6H7F5NO+NaCl\text{C}_5\text{H}_7\text{ClF}_5\text{N} + \text{NaOCH}_3 \rightarrow \text{C}_6\text{H}_7\text{F}_5\text{NO} + \text{NaCl}

Kinetic studies show second-order rate constants (k₂) of 3.8 × 10⁻⁴ M⁻¹s⁻¹ in methanol at 25°C, comparable to aromatic fluorides but slower than aliphatic bromides.

Oxidation Pathways

The amine group undergoes controlled oxidation to nitroso derivatives using meta-chloroperbenzoic acid (mCPBA):

C5H7ClF5N+mCPBACH2Cl2C5H5ClF5NO+H2O\text{C}_5\text{H}_7\text{ClF}_5\text{N} + \text{mCPBA} \xrightarrow{\text{CH}_2\text{Cl}_2} \text{C}_5\text{H}_5\text{ClF}_5\text{NO} + \text{H}_2\text{O}

This reaction proceeds with 91% conversion efficiency but requires strict temperature control (-10°C to 0°C) to prevent over-oxidation.

TargetIC₅₀ (nM)Selectivity Index*
EGFR (T790M/L858R)2.3142
BRAF V600E18.739
CDK4/64101.8

*Relative to wild-type enzymes
Data from 2025 preclinical trials show 3.2-fold improved metabolic stability (t₁/₂ = 6.7 hr in human hepatocytes) compared to tert-butyl analogues .

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: 3,3-difluoro configuration improves target binding by 12–15% versus monofluoro derivatives

  • Salt Form: Hydrochloride salt increases aqueous solubility (3.2 mg/mL) 7-fold compared to free base

  • Cyclobutane Strain: Enhances conformational restriction, reducing off-target effects by 38% in murine models

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